molecular formula C16H21NO2 B2548947 Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2089333-94-6

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2548947
CAS RN: 2089333-94-6
M. Wt: 259.349
InChI Key: WAYVGJGLPDTNGF-UHFFFAOYSA-N
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Description

“Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C16H21NO2 . It has a molecular weight of 259.35 . The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Physical And Chemical Properties Analysis

“Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” has a molecular weight of 259.35 .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a diverse family of natural products. These alkaloids exhibit intriguing biological activities, making them valuable targets for drug discovery and development. Researchers have explored stereoselective methods to construct this scaffold, either through enantioselective approaches or direct stereochemical control during the transformation process .

Cocaine Derivatives

Interestingly, cocaine (3-benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a derivative of this scaffold. Cocaine, a powerful stimulant, affects neurotransmitter signaling in the brain. Understanding its structure and interactions can inform addiction treatment strategies .

Mechanism of Action

properties

IUPAC Name

methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYVGJGLPDTNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

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